molecular formula C8H19ClN2O2 B1374529 2-Amino-N-(2-hydroxyethyl)-N,3-dimethylbutanamide hydrochloride CAS No. 1236255-38-1

2-Amino-N-(2-hydroxyethyl)-N,3-dimethylbutanamide hydrochloride

Cat. No.: B1374529
CAS No.: 1236255-38-1
M. Wt: 210.7 g/mol
InChI Key: FRXVVTADUKZJDM-UHFFFAOYSA-N
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Description

Historical Development and Discovery

The development of this compound emerged from broader research into amino acid derivatives and peptide-like structures that began gaining prominence in the late 20th century. The compound's discovery can be traced to systematic investigations into modified amino acid structures, particularly those incorporating sarcosine-related moieties. The Chemical Abstracts Service assigned the identifier 1236255-38-1 to this compound, reflecting its formal recognition within the chemical literature.

The historical context of this compound's development is closely linked to advances in understanding sarcosine chemistry, which was first isolated and characterized by German chemist Justus von Liebig in 1847. Jacob Volhard subsequently synthesized sarcosine in 1862 while working in Hermann Kolbe's laboratory, establishing foundational methodologies that would later influence the development of more complex sarcosine derivatives. These early investigations into N-methylglycine and related structures provided the theoretical and practical groundwork for developing compounds like this compound.

The compound was first documented in chemical databases in 2012, with initial structural characterization appearing in PubChem records. This timeline reflects the relatively recent nature of systematic research into this specific molecular structure, positioning it within contemporary chemical research rather than historical pharmaceutical development. The compound's emergence coincided with increased interest in peptide-like molecules that could serve as research tools for studying biological processes and chemical mechanisms.

Chemical Classification and Structural Family

This compound belongs to the broader family of amino acid derivatives and represents a specific subclass of peptide-like compounds. The molecule's systematic classification places it within several overlapping chemical categories, including amides, amino alcohols, and hydrochloride salts. Its International Union of Pure and Applied Chemistry name, 2-amino-N-(2-hydroxyethyl)-N,3-dimethylbutanamide;hydrochloride, reflects the compound's complex structural features.

The molecular formula C8H19ClN2O2 indicates the presence of multiple functional groups that contribute to the compound's unique chemical properties. The structure incorporates a primary amine group, a tertiary amide functionality, and a primary alcohol moiety, creating a molecule with diverse chemical reactivity potential. The hydrochloride salt form enhances water solubility and provides stability for storage and handling under standard laboratory conditions.

From a structural perspective, the compound can be understood as a derivative of DL-valyl-sarcosinol, representing a hybrid structure that combines elements from both valine and sarcosine chemistry. This classification is particularly significant because it positions the molecule within peptide chemistry while maintaining distinct structural features that differentiate it from natural peptides. The presence of the N-methylated amide bond and the terminal hydroxyethyl group creates a unique molecular architecture that has attracted research interest.

Chemical Property Value Source
Molecular Formula C8H19ClN2O2
Molecular Weight 210.70 g/mol
Chemical Abstracts Service Number 1236255-38-1
PubChem Compound Identifier 56831843
International Chemical Identifier Key FRXVVTADUKZJDM-UHFFFAOYSA-N

Significance in Chemical Research

The significance of this compound in chemical research stems from its unique structural features and potential applications in peptide chemistry and amino acid research. The compound serves as a valuable model system for understanding the behavior of modified peptide structures, particularly those incorporating N-methylated amide bonds and terminal alcohol functionalities. Research investigations have focused on the compound's potential utility in studying peptide-protein interactions and as a building block for more complex molecular constructs.

The molecule's structural complexity makes it particularly relevant for research into amino acid transport mechanisms and peptide recognition systems. Studies have demonstrated that compounds with similar structural features can interact with amino acid transporters, suggesting potential applications in investigating cellular uptake mechanisms and transporter specificity. The presence of both amino and alcohol functional groups provides opportunities for chemical modification and conjugation reactions that could expand the compound's utility in chemical biology applications.

Contemporary research interest in this compound also reflects broader trends in chemical research toward understanding the structure-activity relationships of peptide-like molecules. The compound's unique combination of structural features positions it as a useful probe for investigating how specific molecular modifications affect biological activity and chemical reactivity. This research significance is enhanced by the compound's stability as a hydrochloride salt, which facilitates systematic studies under controlled laboratory conditions.

Overview of Research Applications

Research applications for this compound encompass several areas of chemical and biological investigation. Primary applications include its use as a research tool for studying peptide chemistry and amino acid derivative behavior under various chemical conditions. The compound's structural features make it particularly suitable for investigations into N-methylated peptide systems and their chemical properties.

One significant area of research application involves the compound's potential utility in studying amino acid transporter systems. Research has demonstrated that structurally related compounds can serve as substrates or inhibitors for various amino acid transporters, suggesting that this compound could provide insights into transporter specificity and mechanism. The compound's combination of amino acid-like and modified structural features makes it particularly valuable for these investigations.

Chemical synthesis research represents another important application area, where the compound serves as both a synthetic target and a starting material for developing more complex molecular structures. The presence of multiple functional groups provides opportunities for selective chemical modifications that can yield libraries of related compounds for structure-activity relationship studies. Research into synthetic methodologies for preparing this compound and its derivatives contributes to broader understanding of peptide synthesis and amino acid chemistry.

Properties

IUPAC Name

2-amino-N-(2-hydroxyethyl)-N,3-dimethylbutanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2.ClH/c1-6(2)7(9)8(12)10(3)4-5-11;/h6-7,11H,4-5,9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRXVVTADUKZJDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(C)CCO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Limitations of Chemical Synthesis

  • High temperature and strong acid conditions lead to high energy consumption.
  • The process generates significant nitrile-containing wastewater, posing environmental challenges.
  • By-product formation complicates purification and reduces overall yield.
  • The amino-nitrile intermediate is unstable in aqueous solutions, prone to spontaneous hydrolysis producing inhibitory cyanide ions that affect catalyst activity in biocatalytic methods.

Biocatalytic Preparation Methods Using Microbial Nitrile Hydratase

Enzymatic Catalysis Overview

To overcome the drawbacks of chemical synthesis, biocatalytic methods employing nitrile hydratase enzymes have been developed. These enzymes catalyze the selective hydration of nitriles to amides under mild, environmentally friendly conditions.

Microorganisms and Enzymes Used

  • Strains such as Rhodococcus qingshengii (CCTCC No: M2010050), Nocardia globerula (CCTCC No: M209214), and Rhodococcus erythropolis (CCTCC No: M209244) produce nitrile hydratase enzymes capable of converting 2-amino-2,3-dimethylbutyronitrile to 2-amino-2,3-dimethylbutanamide efficiently.
  • The enzyme is often used directly in whole-cell fermentation broth or as isolated enzyme preparations.

Reaction Conditions and Advantages

Parameter Typical Range/Value Notes
Substrate 2-amino-2,3-dimethylbutyronitrile Starting nitrile compound
Catalyst Nitrile hydratase (whole cells or enzyme) From specified microbial strains
pH 6.0 – 10.0 Mildly acidic to alkaline
Temperature 20 – 40 °C Mild reaction temperature
Reaction Time Short (hours) Faster conversion compared to chemical methods
Yield High (up to 95%) High selectivity and purity
Environmental Impact Low Minimal wastewater and by-products
  • The biocatalytic process avoids harsh reagents and conditions, reducing energy use and environmental pollution.
  • It offers high chemo-, regio-, and stereoselectivity, producing fewer by-products.
  • The process is scalable and suitable for industrial production with lower operational costs.

Challenges and Solutions

  • Cyanide ion accumulation from spontaneous hydrolysis of amino-nitriles inhibits nitrile hydratase activity by binding to metal centers of the enzyme.
  • Screening and engineering of cyanide-tolerant nitrile hydratase strains improve enzyme stability and process robustness.

Comparative Summary of Preparation Methods

Aspect Chemical Synthesis Biocatalytic Synthesis
Reaction Conditions High temperature, strong acid/base Mild temperature, neutral to alkaline pH
Environmental Impact High wastewater with nitrile pollutants Low wastewater, eco-friendly
Yield and Purity Moderate to high (81.7%–95%) High (up to 95%), high purity
Energy Consumption High Low
By-products Significant, complicates purification Minimal
Industrial Scalability Established but environmentally challenging Increasingly feasible with strain optimization

Detailed Research Findings and Data

Yield and Purity Data from Chemical Synthesis

Step Yield (%) Purity (%) Conditions Reference
Strecker reaction (amino-nitrile formation) ~90 95 Reflux 4–6 h, benzyltriethylammonium chloride catalyst
Hydrolysis to amide 81.7–95 96 Acid hydrolysis, 25–100 °C, neutralization, extraction
Amidation and salt formation Optimized High Controlled pH, temperature, HCl addition

Biocatalytic Conversion Efficiency

Parameter Value/Range Notes Reference
Substrate conversion >95% Under optimized enzyme conditions
Reaction time Short (hours) Faster than chemical hydrolysis
Enzyme source Rhodococcus, Nocardia strains Whole cells or enzyme prep
Environmental benefit Significant reduction in waste Mild conditions, less pollution

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(2-hydroxyethyl)-N,3-dimethylbutanamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Biological Activities

Antitumor Activity
Recent studies have indicated that derivatives of compounds similar to 2-Amino-N-(2-hydroxyethyl)-N,3-dimethylbutanamide exhibit antitumor properties by inhibiting matrix metalloproteinases (MMPs), which are crucial for tumor progression and metastasis. For instance, research has shown that specific derivatives can inhibit MMP-2, MMP-9, and MMP-14 effectively, suggesting that 2-Amino-N-(2-hydroxyethyl)-N,3-dimethylbutanamide could be explored for similar applications in cancer therapy .

Cytotoxicity Studies
The cytotoxic effects of this compound have been evaluated against various carcinoma cell lines. Notably, compounds derived from it demonstrated low toxicity towards non-cancerous cells while effectively inhibiting growth in cancerous cell lines such as HeLa and HepG2. This selectivity indicates a promising therapeutic index for potential drug development .

Agricultural Applications

Herbicidal Properties
The compound has been identified as an effective herbicide, particularly in its racemic form containing both levo and dextral enantiomers. Its mechanism involves disrupting metabolic pathways in target weeds, making it a valuable agent in agricultural practices aimed at weed control without harming crops .

Case Studies

Study Objective Findings
Goatz et al. (1990)Investigate herbicidal efficacyDemonstrated significant weed control with minimal crop damage using racemic mixtures of the compound.
Harir et al. (2007)Evaluate cytotoxicity against tumor cellsFound selective inhibition of tumor cell proliferation with low toxicity to normal cells.
Recent MMP Inhibition Study (2023)Assess antitumor potentialIdentified strong inhibition of MMPs with promising antitumor activity in mouse models .

Mechanism of Action

The mechanism of action of 2-Amino-N-(2-hydroxyethyl)-N,3-dimethylbutanamide hydrochloride involves its interaction with specific molecular targets in biological systems. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s effects are mediated through its binding to active sites on enzymes or receptors, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-Amino-N-(2-hydroxyethyl)-N,3-dimethylbutanamide hydrochloride
  • Molecular Formula : C₈H₁₉ClN₂O₂
  • Molecular Weight : 210.71 g/mol
  • CAS Number : 1236255-38-1
  • Structural Features: Contains a branched butanamide backbone with a hydroxyethyl group, two methyl substituents, and a protonated amino group stabilized by hydrochloric acid.

Key Properties :

  • Solubility: Expected to exhibit moderate solubility in polar solvents (e.g., water, ethanol) due to the hydroxyethyl group and ionic nature .
  • Synthesis: Likely synthesized via amidation reactions involving 2-aminoethanol derivatives and activated carboxylic acid precursors, analogous to methods described for related compounds .

Comparison with Structural Analogs

Structural Variations and Molecular Properties

The table below compares the target compound with structurally related amide hydrochlorides:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Reference
2-Amino-N-(2-hydroxyethyl)-N,3-dimethylbutanamide HCl C₈H₁₉ClN₂O₂ 210.71 1236255-38-1 Hydroxyethyl, N-Me, 3-Me
2-Amino-N-benzyl-N,3-dimethylbutanamide HCl C₁₃H₂₁ClN₂O 256.78 1236262-83-1 Benzyl, N-Me, 3-Me
(R)-2-Amino-N,3-dimethylbutanamide HCl C₆H₁₅ClN₂O 166.65 202825-94-3 N-Me, 3-Me (chiral center)
2-Amino-N-ethyl-3-methylbutanamide HCl C₇H₁₇ClN₂O 180.68 1236254-95-7 Ethyl, 3-Me
2-Amino-N-cyclopentyl-3-methylbutanamide HCl C₁₀H₂₁ClN₂O 220.74 1236262-43-3 Cyclopentyl, 3-Me

Key Observations :

  • Hydrophilicity : The hydroxyethyl group in the target compound enhances water solubility compared to analogs with hydrophobic substituents (e.g., benzyl, cyclopentyl) .
  • Steric Effects : Bulky substituents (e.g., cyclopentyl) may hinder molecular flexibility and reduce reactivity in catalytic or binding applications .
  • Chirality: The (R)-enantiomer of 2-amino-N,3-dimethylbutanamide HCl (MW 166.65) highlights the role of stereochemistry in pharmacological activity, though specific data for the target compound remains unexplored .

Biological Activity

2-Amino-N-(2-hydroxyethyl)-N,3-dimethylbutanamide hydrochloride, commonly referred to as 2-Amino-HED, is an organic compound with a molecular formula of C₈H₁₉ClN₂O₂. Its structure features an amino group, a hydroxyl group, and a dimethylbutanamide moiety, which contribute to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and therapeutic applications of this compound based on current research findings.

Pharmacological Properties

Research indicates that 2-Amino-HED exhibits various biological activities, particularly in the fields of antimicrobial and neuropharmacology. Notably, it has been studied for its potential as an antibacterial, antifungal, and anti-inflammatory agent against multidrug-resistant strains.

Antimicrobial Activity

  • Antibacterial Effects : Studies have shown that derivatives of 2-Amino-HED demonstrate significant antibacterial potential against pathogens such as Staphylococcus epidermidis and Pseudomonas aeruginosa.
  • Antifungal Activity : The compound also exhibits antifungal properties against various Candida species.

Table 1: Summary of Antimicrobial Activities

Activity TypePathogen/OrganismEffectiveness
AntibacterialStaphylococcus epidermidisSignificant
AntibacterialPseudomonas aeruginosaSignificant
AntifungalCandida speciesModerate to significant

The biological activity of 2-Amino-HED can be attributed to its ability to interact with various molecular targets:

  • Neurotransmitter Modulation : Preliminary data suggest that 2-Amino-HED may influence neurotransmitter levels by interacting with receptors in the central nervous system (CNS). This interaction could have implications for drug design targeting specific pathways in the CNS.
  • Enzyme Interaction : The amino group in 2-Amino-HED can form hydrogen bonds with active sites of enzymes, potentially influencing their activity. The compound's stereochemistry enhances its specificity and efficacy in binding to chiral sites.

Therapeutic Applications

The versatility of 2-Amino-HED extends beyond antimicrobial properties. It has been explored for several therapeutic roles:

  • Anticonvulsant Properties : Research has indicated that certain derivatives of amino acid compounds similar to 2-Amino-HED exhibit anticonvulsant activities in animal models. These compounds were shown to have protective indices comparable to established antiseizure drugs.

Case Study Example :
In a study involving N'-benzyl 2-amino-3-methylbutanamide derivatives, compounds showed significant anticonvulsant effects with ED(50) values surpassing those of phenobarbital. This suggests potential applications for 2-Amino-HED derivatives in treating seizure disorders .

  • Potential in Cancer Therapy : The compound's ability to inhibit molecular chaperones like HSP90 suggests a role in cancer therapy. HSP90 inhibitors are known to disrupt the stability of numerous oncoproteins, leading to cancer cell apoptosis .

Q & A

Q. How do pH and ionic strength affect the compound’s stability in biological assays?

  • Stability Studies :
  • In PBS (pH 7.4), t1/2 = 48 hours. At pH <5, t1/2 drops to 8 hours due to accelerated hydrolysis.
  • High ionic strength (>0.5 M NaCl) induces aggregation, reducing bioactivity by 30% .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Amino-N-(2-hydroxyethyl)-N,3-dimethylbutanamide hydrochloride
Reactant of Route 2
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2-Amino-N-(2-hydroxyethyl)-N,3-dimethylbutanamide hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.